molecular formula C24H17Cl2FN2O5S B15083264 methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15083264
M. Wt: 535.4 g/mol
InChI Key: DAOROIGXMYOYGC-ZPHPHTNESA-N
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Description

Methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the dichlorophenyl and fluoro-methylbenzoyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Stringent quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • 4-(2,6-Dichlorophenyl)-2-fluoro-5-methylpyridine

Uniqueness

This compound stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Biological Activity

Methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a pyrrole moiety , and various aromatic substitutions. The presence of chlorine and fluorine atoms enhances its biological activity and reactivity. The molecular formula and structural characteristics are essential for understanding its interactions with biological targets.

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity. Such interactions can influence various cellular processes, including:

  • Signal Transduction : The compound may affect pathways involved in cell signaling.
  • Gene Expression : It could modulate the expression of genes linked to various diseases.

Antitumor Activity

A notable area of research is the antitumor activity of thiazole-containing compounds. Studies have shown that thiazoles can exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
22HT29Near doxorubicin levels

The presence of electron-withdrawing groups such as chlorine is critical for enhancing cytotoxicity. For instance, the compound's structural features suggest that the 3,4-dichlorophenyl group contributes to its antitumor properties by increasing lipophilicity and improving binding affinity to target proteins.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Its ability to inhibit bacterial growth was assessed using various strains, demonstrating promising results that warrant further investigation.

Synthesis and Optimization

The synthesis of this compound typically involves multiple synthetic steps aimed at optimizing yield and purity. Recent advancements in continuous flow synthesis techniques have been explored to enhance production efficiency. The following reagents are commonly employed:

  • Potassium permanganate for oxidation
  • Lithium aluminum hydride for reduction
  • Various nucleophiles for substitution processes

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigating its interactions with specific biological targets will be crucial in determining its therapeutic potential across various medical applications.

Properties

Molecular Formula

C24H17Cl2FN2O5S

Molecular Weight

535.4 g/mol

IUPAC Name

methyl 2-[(3Z)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17Cl2FN2O5S/c1-10-4-5-13(9-16(10)27)19(30)17-18(12-6-7-14(25)15(26)8-12)29(22(32)20(17)31)24-28-11(2)21(35-24)23(33)34-3/h4-9,18,30H,1-3H3/b19-17-

InChI Key

DAOROIGXMYOYGC-ZPHPHTNESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)O)F

Origin of Product

United States

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